molecular formula C13H19NO2 B14222907 5-Hydroxy-N,2-dimethyl-N-phenylpentanamide CAS No. 820244-25-5

5-Hydroxy-N,2-dimethyl-N-phenylpentanamide

Cat. No.: B14222907
CAS No.: 820244-25-5
M. Wt: 221.29 g/mol
InChI Key: LVYKAYPBFADDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-N,2-dimethyl-N-phenylpentanamide is a chemical compound with the molecular formula C13H19NO2 It is known for its unique structure, which includes a hydroxyl group, a dimethyl group, and a phenyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N,2-dimethyl-N-phenylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-dimethyl-N-phenylpentanamide and a hydroxylating agent.

    Hydroxylation Reaction: The hydroxylation of 2-dimethyl-N-phenylpentanamide is carried out using a hydroxylating agent like hydrogen peroxide (H2O2) or a peracid under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N,2-dimethyl-N-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

5-Hydroxy-N,2-dimethyl-N-phenylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,2-dimethyl-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-N-methyl-N-phenylpentanamide: Similar structure but with a single methyl group.

    5-Hydroxy-N,2-dimethyl-N-benzylpentanamide: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

5-Hydroxy-N,2-dimethyl-N-phenylpentanamide is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

820244-25-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-hydroxy-N,2-dimethyl-N-phenylpentanamide

InChI

InChI=1S/C13H19NO2/c1-11(7-6-10-15)13(16)14(2)12-8-4-3-5-9-12/h3-5,8-9,11,15H,6-7,10H2,1-2H3

InChI Key

LVYKAYPBFADDIW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)C(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.